molecular formula C11H14N4O B7618355 2-(benzotriazol-1-yl)-N-propan-2-ylacetamide

2-(benzotriazol-1-yl)-N-propan-2-ylacetamide

Cat. No.: B7618355
M. Wt: 218.26 g/mol
InChI Key: GPKKFKNFFGVVKU-UHFFFAOYSA-N
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Description

2-(benzotriazol-1-yl)-N-propan-2-ylacetamide is a compound that features a benzotriazole moiety attached to an acetamide group. Benzotriazole derivatives are known for their versatility in synthetic organic chemistry due to their stability and ability to participate in a variety of chemical reactions. This compound is of interest in various fields including medicinal chemistry, materials science, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzotriazol-1-yl)-N-propan-2-ylacetamide typically involves the reaction of benzotriazole with an appropriate acetamide derivative. One common method involves the use of 1H-benzotriazole and an acetamide precursor under specific conditions that facilitate the formation of the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

2-(benzotriazol-1-yl)-N-propan-2-ylacetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile introduced .

Scientific Research Applications

2-(benzotriazol-1-yl)-N-propan-2-ylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(benzotriazol-1-yl)-N-propan-2-ylacetamide involves its interaction with molecular targets through various pathways. The benzotriazole moiety can form stable complexes with metal ions, which may be crucial in its role as a corrosion inhibitor. In biological systems, the compound can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The exact pathways depend on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    1,3-bis(benzotriazol-1-yl)-propan-2-ol: Known for its antifungal activity and ability to form stable complexes with metal ions.

    2-(benzotriazol-1-yl)-2H-azirines: Noted for their versatile chemical and biological behavior.

    Benzimidazole-substituted benzotriazole: Exhibits significant antiviral and antibacterial activities.

Uniqueness

2-(benzotriazol-1-yl)-N-propan-2-ylacetamide is unique due to its specific structure, which combines the stability and reactivity of the benzotriazole moiety with the functional versatility of the acetamide group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

2-(benzotriazol-1-yl)-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c1-8(2)12-11(16)7-15-10-6-4-3-5-9(10)13-14-15/h3-6,8H,7H2,1-2H3,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKKFKNFFGVVKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1C2=CC=CC=C2N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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